1-(4-Iodophenyl)ethane-1,2-diol
Description
Properties
Molecular Formula |
C8H9IO2 |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 |
InChI Key |
ZNNCSCNNQXKILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)I |
Origin of Product |
United States |
Preparation Methods
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Syn-dihydroxylation | 4-Iodostyrene | OsO4, NMO, NaHSO3 quench | 70-85 | High stereoselectivity |
| Epoxidation + ring opening | 4-Iodostyrene | m-CPBA, H2SO4 or NaOH | 65-80 | Control over stereochemistry |
| Reduction + oxidation route | 4-Iodobenzaldehyde | NaBH4, PCC, OsO4 or KMnO4 | 50-65 | Multi-step, moderate yield |
| Patent-related intermediates | Various iodophenyl precursors | CuI, K2CO3, DMSO (for coupling steps) | Not specified | Industrial scale, high purity |
Research Results and Analysis
- Stereochemistry: The diol is typically obtained as a racemic or enantiomerically enriched mixture depending on the reagents and conditions. OsO4-mediated dihydroxylation is known for syn addition, producing cis-diols.
- Yield and Purity: Yields vary by method, with direct dihydroxylation generally providing higher yields and fewer side products.
- Scalability: The osmium tetroxide method, despite its toxicity, is widely used at small to medium scale; alternatives like potassium permanganate are less selective.
- Industrial Relevance: Patents emphasize environmentally benign processes and high purity, suggesting that direct diol synthesis may be integrated into multi-step pharmaceutical syntheses.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1-(4-iodophenyl)ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO₄), lead tetraacetate (Pb(OAc)₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, boron reagents (e.g., phenylboronic acid)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: 1-(4-Iodophenyl)ethanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-Iodophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of UV-responsive degradable polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the diol group undergoes cleavage to form aldehydes or ketones through the action of oxidizing agents . In substitution reactions, the iodine atom is replaced by other functional groups via palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., I, Br, CF₃):
- Electron-Donating Groups (e.g., OCH₃, CH₃): Reduce hydroxyl acidity, favoring stability in non-polar solvents. Methoxy-substituted analogs (e.g., 1-(4-Methoxyphenyl)ethane-1,2-diol) often exhibit higher synthetic yields (e.g., 88% for pyridinyl analogs in ) .
- Biological Activity: MOPEG and DOPEG are catecholamine metabolites with roles in neurological pathways .
Spectral and Physical Property Trends
- MS Data: Molecular ion peaks align with substituent mass (e.g., m/z = 264.06 for iodophenyl vs. 232.2 for pyridinyl derivatives ).
- NMR Shifts: Aromatic protons in iodophenyl derivatives resonate at δ ~7.5–7.8 ppm, while methoxy groups show δ ~3.8 ppm (singlet) .
- Physical State: Bulky substituents (e.g., CF₃, I) favor crystalline solids, whereas smaller groups (e.g., F, OCH₃) result in oils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
